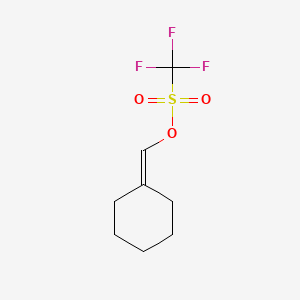

Cyclohexylidenemethyl trifluoromethanesulfonate

CAS No.: 53282-32-9

Cat. No.: VC17152687

Molecular Formula: C8H11F3O3S

Molecular Weight: 244.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53282-32-9 |

|---|---|

| Molecular Formula | C8H11F3O3S |

| Molecular Weight | 244.23 g/mol |

| IUPAC Name | cyclohexylidenemethyl trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |

| Standard InChI Key | GCBOFZACDIPPCH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |

Introduction

Structural and Chemical Properties

Cyclohexylidenemethyl trifluoromethanesulfonate combines a cyclohexylidene ring with a trifluoromethanesulfonate group. The triflate group () is electron-withdrawing, enhancing the compound’s susceptibility to nucleophilic attack. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.23 g/mol |

| IUPAC Name | Cyclohexylidenemethyl trifluoromethanesulfonate |

| Canonical SMILES | |

| InChI Key | GCBOFZACDIPPCH-UHFFFAOYSA-N |

The cyclohexylidene moiety introduces steric and electronic effects that modulate reactivity. For instance, the cyclic structure stabilizes transition states in substitution reactions, while the triflate group’s strong electron-withdrawing nature accelerates leaving-group departure.

Synthesis Methods

Triflates like cyclohexylidenemethyl trifluoromethanesulfonate are typically synthesized via alcohol triflation. The general protocol involves reacting a cyclohexylidenemethanol precursor with triflic anhydride () or trifluoromethanesulfonic acid () in the presence of a base such as pyridine . For example:

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The triflate group’s low basicity and high stability render it an excellent leaving group in and reactions. In solvolysis studies, cyclohexylidenemethyl triflate exhibits a dual mechanism:

-

Bimolecular Pathway: Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Unimolecular Pathway: Ionization to generate a carbocation, though studies dispute the involvement of primary vinyl cations .

Kinetic analyses in fluoroalcohol-water mixtures (e.g., TFE, HFIP) reveal a solvent-dependent ratio (1.41 for TFE/HFIP), consistent with nucleophilic solvation at carbocationic intermediates . These findings align with analogous triflates like acetyl chloride, underscoring shared mechanistic features .

Solvolysis Studies

Chiral cyclohexylidenemethyl triflate undergoes solvolysis without racemization, contradicting classical mechanisms. Instead, a "tight-ion-pair" model is proposed, where the leaving group remains partially associated with the carbocation, minimizing stereochemical scrambling. This behavior has implications for designing stereospecific reactions in drug synthesis.

Applications in Organic Synthesis

Catalytic Cross-Coupling

The triflate group’s stability under diverse conditions enables its use in transition-metal-catalyzed reactions. For instance, nickel-catalyzed alkylboration of alkenes employs triflates as electrophiles to construct congested bonds . Such methods are pivotal for synthesizing complex natural products and pharmaceuticals.

Medicinal Chemistry

Triflates serve as precursors in drug discovery, particularly for introducing fluorinated groups. The trifluoromethanesulfonate moiety enhances metabolic stability and bioavailability, making it valuable in kinase inhibitors and antiviral agents.

Comparison with Analogous Triflates

Cyclohexylidenemethyl triflate’s reactivity diverges from linear analogs due to its cyclic structure. For example:

-

Steric Effects: The cyclohexylidene ring hinders backside attack in reactions, favoring pathways.

-

Electronic Effects: Conjugation between the cyclohexylidene and triflate groups stabilizes transition states, reducing activation energy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume